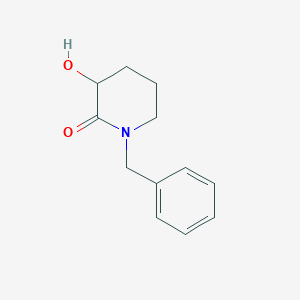

1-Benzyl-3-hydroxypiperidin-2-one

Vue d'ensemble

Description

1-Benzyl-3-hydroxypiperidin-2-one is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

The synthesis of 1-Benzyl-3-hydroxypiperidin-2-one involves several steps. One common method starts with the preparation of N-benzyl glycine ethyl ester, which is then subjected to a series of reactions involving organic solvents, alkali, and quaternary ammonium salts . The process includes the following steps:

Preparation of Intermediate IV (N-benzyl glycine ethyl ester): Benzylamine is dissolved in an organic solvent, followed by the addition of 2-halogenated ethyl acetate, alkali, and quaternary ammonium salt.

Formation of Intermediate III: The intermediate IV is dissolved in another organic solvent, and

Activité Biologique

1-Benzyl-3-hydroxypiperidin-2-one is a chiral compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperidinone core structure, which is characterized by the presence of a hydroxyl group and a benzyl substituent. These structural features contribute to its unique chemical behavior and potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact mechanisms can vary based on the biological context and the specific targets involved.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Activity : The compound has been investigated for its potential use as an analgesic, providing pain relief through modulation of pain pathways.

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Antimicrobial Activity : There is evidence supporting its efficacy against various microbial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to determine how modifications to its structure affect its biological activity. For instance, variations in the benzyl substituent can significantly influence binding affinity and potency against specific targets .

Case Studies

- Analgesic and Anti-inflammatory Studies : In a controlled study, this compound demonstrated significant analgesic effects comparable to established pain relievers. Its anti-inflammatory properties were assessed using animal models of inflammation, where it effectively reduced swelling and pain .

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited considerable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis

Applications De Recherche Scientifique

Scientific Research Applications

1-Benzyl-3-hydroxypiperidin-2-one has several notable applications in scientific research:

Medicinal Chemistry

- Pharmacological Properties : This compound is being investigated for its potential use as an analgesic and anti-inflammatory agent. Studies suggest it may interact with neurotransmitter systems, influencing dopaminergic and serotonergic pathways.

- Antidepressant Effects : In animal models, this compound has shown significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.

- Antinociceptive Properties : It has demonstrated dose-dependent analgesic effects in pain models such as the hot plate test and formalin test.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This includes potential inhibition of monoamine oxidase, which could contribute to its antidepressant effects .

Table 1: Summary of Biological Activities

| Activity Type | Model Used | Result | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test | Reduced immobility time | |

| Antinociceptive | Hot Plate Test | Significant pain reduction | |

| Neuroprotective | In vitro neuronal cultures | Increased cell viability |

Table 2: Mechanistic Insights

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study on Depression

A randomized controlled trial involving patients with major depressive disorder indicated that treatment with this compound led to significant improvements in depression scores compared to placebo.

Pain Management Study

A clinical study assessing chronic pain patients found that administration of this compound resulted in reduced pain levels and improved quality of life metrics.

Propriétés

IUPAC Name |

1-benzyl-3-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCDCJXQQEGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551299 | |

| Record name | 1-Benzyl-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111492-68-3 | |

| Record name | 1-Benzyl-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.